1-[4-(chloromethoxy)phenyl]ethan-1-one
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Overview
Description
1-[4-(chloromethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of an acetyl group and a chloromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(chloromethoxy)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chloromethoxy group can be introduced through a subsequent reaction involving chloromethylation, where formaldehyde and hydrochloric acid are used in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nitration: Nitro derivatives of this compound.
Reduction: 4-(Hydroxymethyl)acetophenone.
Scientific Research Applications
1-[4-(chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(chloromethoxy)phenyl]ethan-1-one involves its reactivity towards electrophiles and nucleophiles. The acetyl group and chloromethoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-Acetyl-1-methoxybenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylacetophenone: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-[4-(chloromethoxy)phenyl]ethan-1-one is unique due to the presence of both acetyl and chloromethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H9ClO2 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[4-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
NSZXIGNFOFJTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCl |
Origin of Product |
United States |
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